Cas no 2229470-87-3 (1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene)
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene
- EN300-1905292
- 2229470-87-3
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- Inchi: 1S/C12H17BrS/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7H,8-9H2,1-3H3
- InChI Key: XYTFEXXMXJGOKM-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)CC1C=CC(=CC=1)SC
Computed Properties
- Exact Mass: 272.02343g/mol
- Monoisotopic Mass: 272.02343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 25.3Ų
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1905292-0.05g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1905292-0.1g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1905292-0.25g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1905292-0.5g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1905292-1.0g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1905292-2.5g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1905292-5.0g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1905292-10.0g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1905292-1g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1905292-5g |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene |
2229470-87-3 | 5g |
$3894.0 | 2023-09-18 |
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene
Chemical Profile of 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene (CAS No. 2229470-87-3)
1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene, identified by its Chemical Abstracts Service (CAS) number 2229470-87-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of aromatic sulfides and features a unique structural framework characterized by a brominated branched alkyl group and a methylsulfanyl substituent attached to a benzene ring. Such structural motifs are often exploited for their potential in designing novel bioactive molecules and advanced functional materials.
The molecular structure of 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene consists of a phenyl ring substituted at the 4-position with a methylsulfanyl (SMe) group and at the 1-position with a 3-bromo-2,2-dimethylpropyl (iPr2CH2Br) group. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in synthetic chemistry. The presence of both bromine and sulfur-containing functionalities allows for further derivatization via cross-coupling reactions, such as Suzuki or Stille couplings, which are pivotal in constructing complex heterocyclic scaffolds.
In recent years, the interest in 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene has been fueled by its potential applications in medicinal chemistry. Researchers have explored its derivatives as scaffolds for developing small-molecule inhibitors targeting various biological pathways. Notably, the methylsulfanyl moiety is known to enhance solubility and metabolic stability, while the bromoalkyl group provides a handle for further functionalization. Studies have demonstrated its utility in generating novel compounds with anti-inflammatory, anticancer, and antimicrobial properties.
One of the most compelling aspects of this compound is its role in the synthesis of thioether-based drugs. Thioethers have been widely studied for their ability to modulate enzyme activity and interact with biological targets. For instance, derivatives of 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene have been investigated as potential kinase inhibitors, where the sulfur atom can form coordination bonds with metal ions or act as a hinge-binding element. Such interactions are critical for achieving high selectivity and efficacy in drug design.
The brominated branched alkyl group in this compound also serves as an excellent substrate for transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, in particular, have been employed to introduce diverse functional groups at different positions of the benzene ring. This flexibility has enabled the synthesis of libraries of compounds for high-throughput screening (HTS), accelerating the discovery process in drug development. Recent advances in flow chemistry have further enhanced the efficiency of these transformations, making it possible to produce complex derivatives on demand.
From a material science perspective, 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene and its derivatives exhibit interesting electronic properties due to their aromatic nature and sulfur content. These compounds have been explored as precursors for organic semiconductors and conductive polymers. The ability to tune their electronic characteristics through structural modifications makes them promising candidates for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other optoelectronic devices.
The synthesis of 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene typically involves multi-step organic reactions starting from commercially available precursors such as cumene hydroperoxide and sulfur-containing reagents. The introduction of the bromoalkyl group is often achieved via radical bromination or halogen exchange reactions, while the thioether linkage is formed through nucleophilic substitution or metal-mediated coupling reactions. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for downstream applications.
In conclusion, 1-(3-bromo-2,2-dimethylpropyl)-4-(methylsulfanyl)benzene (CAS No. 2229470-87-3) represents a valuable building block in modern chemical research. Its unique structural features make it an attractive candidate for pharmaceutical development, material science applications, and synthetic chemistry innovation. As research continues to uncover new methodologies for functionalizing this scaffold, its importance is expected to grow further in both academic and industrial settings.
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